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Compound of Interest

Compound Name: (r)-(-)-2-Amino-1-phenylethanol hcl

Cat. No.: B098687 Get Quote

(R)-(-)-2-Amino-1-phenylethanol HCl is a chiral amino alcohol whose utility is fundamentally

derived from its specific three-dimensional structure. The molecule possesses a single

stereogenic center at the carbinol carbon (C1). The descriptor (R) denotes the absolute

configuration based on the Cahn-Ingold-Prelog priority rules, while (-) signifies its levorotatory

nature, meaning it rotates plane-polarized light to the left.[1] This defined stereochemistry is

paramount, as biological systems are inherently chiral. The (R)-enantiomer often exhibits

significantly different, and typically more potent, biological activity compared to its (S)-

counterpart.[1] This enantioselectivity is a critical consideration in pharmaceutical design,

where the "wrong" enantiomer can be inactive or even induce harmful side effects.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media,

making it more amenable to handling and use in various experimental and production settings.

[2] Structurally, it is an analog of endogenous catecholamine neurotransmitters like

norepinephrine and dopamine, which underpins its value as a research tool in

neuropharmacology.[1][2]

Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of (R)-(-)-2-Amino-1-phenylethanol
HCl is essential for its effective use.
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The key physicochemical data for the hydrochloride salt and its corresponding free base are

summarized below. It is crucial to distinguish between the two forms, as properties like melting

point and solubility can differ significantly.

Property
(R)-(-)-2-Amino-1-
phenylethanol HCl

(R)-(-)-2-Amino-1-
phenylethanol (Free Base)

CAS Number 18867-43-1[3] 2549-14-6[4]

Molecular Formula C₈H₁₁NO·HCl[3] C₈H₁₁NO[4]

Molecular Weight 173.64 g/mol [2][3] 137.18 g/mol [4]

Appearance
White to off-white crystalline

powder

White, yellow, or orange

crystalline powder

Melting Point
Not consistently reported;

varies by source
58 - 64 °C

Boiling Point Decomposes 160 °C @ 17 mmHg

Optical Rotation
Varies with concentration and

solvent

[α]²⁰/D = -39° to -45° (c=1 in

EtOH)

Solubility Profile
The hydrochloride salt form significantly improves aqueous solubility. While quantitative data for

the HCl salt is sparse, qualitative assessments confirm its solubility in water. Data for the free

base provides a useful reference.
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Solvent Solubility of Free Base Remarks

Water 27 mg/mL[5]

The HCl salt is expected to

have significantly higher

aqueous solubility.

Ethanol 27 mg/mL[5]
Good solubility is expected for

both forms.

Methanol Soluble
Often used in synthetic

procedures.[6]

DMSO 27 mg/mL[5]

A common solvent for

preparing stock solutions for

biological assays.

n-Hexane Insoluble
Typical for polar amino

alcohols.

Note: The solubility of amino acids and their derivatives in alcohol-water mixtures generally

decreases as the hydrophobicity of the alcohol increases (e.g., solubility in methanol > ethanol

> propanol).

Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for

structural elucidation.

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (multiplet,

~7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group (CH-OH), and the

methylene protons of the aminoethyl chain (CH₂-NH₂). Protonation of the amine in the HCl

salt will cause a downfield shift of adjacent protons and may lead to broader signals.

¹³C NMR: The spectrum will display distinct peaks for each unique carbon, including the

carbons of the phenyl ring, the benzylic carbon bearing the hydroxyl group (~70 ppm), and

the aminomethyl carbon.[1]
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Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key

absorptions include a broad O-H stretch (~3300 cm⁻¹), N-H stretches (also in the 3300 cm⁻¹

region, may be sharp or broad), C-H stretches from the aromatic ring (>3000 cm⁻¹) and the

alkyl chain (<3000 cm⁻¹), and C=C stretches from the phenyl ring (~1600 cm⁻¹).

Mass Spectrometry (MS): MS is used to confirm the molecular weight. For the free base, the

molecular ion peak [M]+ would be observed at m/z 137.18. For the HCl salt, analysis would

typically show the protonated molecule [M+H]⁺ of the free base at m/z 138.19.

Enantioselective Synthesis and Workflow
Achieving high enantiomeric purity is the central challenge in producing (R)-(-)-2-Amino-1-

phenylethanol. Resolution of racemic mixtures is often inefficient, making asymmetric synthesis

the preferred industrial and laboratory approach.[7] The goal is to obtain a high enantiomeric

excess (ee), which is a measure of the purity of the chiral substance.[1]
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Caption: General workflow for the enantioselective synthesis of (R)-(-)-2-Amino-1-
phenylethanol HCl.
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Experimental Protocol: Asymmetric Reduction
This protocol is based on the enantioselective oxazaborolidine-catalyzed borane reduction of 2-

chloroacetophenone, which yields the corresponding chiral chloro-alcohol intermediate with

high enantioselectivity.[6][7][8]

Objective: To synthesize (R)-2-chloro-1-phenylethanol, the precursor to (R)-2-amino-1-

phenylethanol.

Materials:

2-chloroacetophenone (phenacyl chloride)

(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][7][8]oxazaborole (CBS catalyst)

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·DMS)

Anhydrous Tetrahydrofuran (THF)

Methanol

30% Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology:

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-

chloroacetophenone (1 equivalent) and the CBS catalyst (0.003-0.1 equivalents) in

anhydrous THF to make a ~1 M solution.

Reduction: Cool the solution to 0-5 °C. Slowly add BH₃·THF (0.6 equivalents) dropwise over

30-60 minutes, maintaining the temperature. The stoichiometry is critical; an excess of

borane can reduce the catalyst and lower the enantioselectivity.

Monitoring and Quenching: Monitor the reaction by TLC or HPLC. Once the starting material

is consumed (typically 1-2 hours), quench the reaction by the slow, careful addition of

methanol at 0 °C.
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Workup: Allow the mixture to warm to room temperature. Remove the solvents under

reduced pressure. The resulting crude (R)-2-chloro-1-phenylethanol can be purified by

chromatography if necessary, but is often used directly in the next step. The enantiomeric

excess at this stage is typically 93-97% ee.[6][7][8]

Amination: Dissolve the crude chloro-alcohol in methanol and add a large excess of 30%

aqueous ammonium hydroxide. Stir at room temperature for 48-72 hours.[6]

Isolation: Evaporate the solvents. The resulting crude (R)-2-amino-1-phenylethanol can be

isolated and purified.

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable

solvent (e.g., isopropanol or diethyl ether) and treat with a stoichiometric amount of HCl (as a

solution in the same solvent or as gas). The hydrochloride salt will typically precipitate and

can be collected by filtration.

Analytical Quality Control: Purity and Enantiomeric
Excess
Verifying both chemical and stereochemical purity is a non-negotiable step in quality control.

Protocol: Chiral HPLC for Enantiomeric Excess (ee)
Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating

and quantifying enantiomers to determine the ee.[1] The method relies on a chiral stationary

phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different

retention times.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-1-phenylethanol.

Instrumentation & Columns:

HPLC system with a UV detector (e.g., Agilent 1260 Infinity).[9]

Chiral Stationary Phase Column: Cyclofructan-based or polysaccharide-based

(cellulose/amylose) columns are effective for primary amines.[9][10]
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Methodology:

Sample Preparation: Prepare a standard solution of the racemic compound and a separate

solution of the synthesized sample in the mobile phase or a compatible solvent (e.g.,

ethanol) at a concentration of ~1 mg/mL.[9]

Mobile Phase Selection (The Causality):

Normal Phase: A common choice is a mixture of hexane and an alcohol modifier like

ethanol or isopropanol (e.g., 80:20 v/v Hexane:EtOH).[9]

Polar Organic Mode: Acetonitrile with a methanol modifier can also be effective.[9]

Additives are Key: The primary amine group can cause peak tailing due to strong

interaction with residual silanols on the silica support. To create sharp, symmetrical peaks,

it is crucial to add acidic and basic modifiers to the mobile phase. A combination of

trifluoroacetic acid (TFA, ~0.3%) and triethylamine (TEA, ~0.2%) is highly effective.[9] The

TFA protonates the amine, reducing tailing, while the TEA competes for active sites on the

stationary phase. This combination provides excellent selectivity and peak shape.[9]

Chromatographic Conditions:

Flow Rate: 1.0 - 2.0 mL/min for analytical columns (e.g., 4.6 mm ID).[9]

Column Temperature: 30 °C.[9]

Detection Wavelength: ~254 nm, where the phenyl group absorbs.

Injection Volume: 5 µL.[9]

Analysis:

First, inject the racemic standard to determine the retention times of both the (R) and (S)

enantiomers and to confirm resolution.

Next, inject the synthesized sample.
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Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee

(%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Pharmacological Context and Applications
The utility of (R)-(-)-2-Amino-1-phenylethanol HCl in drug development stems from its

structural similarity to key neurotransmitters and its function as a versatile chiral scaffold.

Relationship to Endogenous Catecholamines
The core phenylethanolamine structure is the backbone of norepinephrine and epinephrine.[11]

[12] This makes (R)-(-)-2-Amino-1-phenylethanol a valuable tool for probing the structure and

function of adrenergic receptors.[1] The (1R)-configuration is known to be critical for direct-

acting activity at these receptors.[13] Studies have used this compound to map the binding

sites of the human α2A-adrenoceptor.[1] Furthermore, it shows agonist activity at the trace

amine-associated receptor 1 (TAAR1), a receptor involved in neuromodulation.[1]

Norepinephrine

Adrenergic Receptors
(e.g., α2A)

Endogenous Ligand

Dopamine

Endogenous Ligand

(R)-(-)-2-Amino-1-
phenylethanol

Probes Binding Site
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Caption: Pharmacological context of (R)-(-)-2-Amino-1-phenylethanol.

Application as a Chiral Building Block
The true power of this molecule lies in its role as a starting material for more complex chiral

molecules.[1] Its bifunctional nature (amino and hydroxyl groups) provides convenient handles

for derivatization.[1]
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Beta-Blockers: The β-amino alcohol framework is fundamental to the activity of many beta-

blockers used to treat cardiovascular conditions. The (R)-configuration is often crucial for

efficacy.[1]

DNA Gyrase Inhibitors: In the development of new antibiotics, chirality plays a significant role

in the potency of DNA gyrase inhibitors. The (R)-enantiomer of certain quinolone agents has

been shown to be more potent than its counterpart, making (R)-(-)-2-Amino-1-
phenylethanol HCl a valuable starting scaffold.[1]

Heterocyclic Synthesis: It is used as a chiral auxiliary or precursor in the stereocontrolled

synthesis of complex heterocyclic structures, such as tetrahydro-β-carbolines, which are

found in many bioactive alkaloids.[1]

Safety and Handling
Proper handling is essential to ensure laboratory safety.

Hazards: The compound is harmful if swallowed or inhaled and causes serious eye irritation.

It may also cause an allergic skin reaction.[7]

Precautions: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and

wear appropriate personal protective equipment (PPE), including chemical-resistant gloves

and safety goggles.[7]

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended

storage temperature is between 10°C and 25°C.[7]

Conclusion
(R)-(-)-2-Amino-1-phenylethanol hydrochloride is more than a simple chemical reagent; it is an

enabling tool for innovation in pharmaceutical and chemical sciences. Its value is intrinsically

linked to its defined stereochemistry, which allows for the rational design and synthesis of

enantiomerically pure molecules with specific biological functions. A comprehensive

understanding of its properties, from its spectroscopic signature to its behavior in asymmetric

reactions and analytical systems, is crucial for any scientist aiming to leverage its full potential

in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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